molecular formula C21H21N3O3 B11466728 N-(2-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(2-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B11466728
M. Wt: 363.4 g/mol
InChI Key: YSFIOENVOBVJPX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a nitrogen-containing fused heterocyclic compound featuring a quinazoline core fused with an azepine ring. Its molecular formula is C22H23N3O3, with a molecular weight of 377.4 g/mol . The 2-methoxyphenyl carboxamide substituent distinguishes it structurally and functionally from other quinazoline derivatives.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-27-18-8-5-4-7-16(18)23-20(25)14-10-11-15-17(13-14)22-19-9-3-2-6-12-24(19)21(15)26/h4-5,7-8,10-11,13H,2-3,6,9,12H2,1H3,(H,23,25)

InChI Key

YSFIOENVOBVJPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of an appropriate precursor, such as 2-aminobenzamide, with a suitable aldehyde or ketone under acidic or basic conditions. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(2-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide. These compounds exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound's structure allows it to interact with specific cellular targets involved in cancer cell proliferation and survival. This interaction can lead to apoptosis (programmed cell death) in malignant cells.
  • Case Study : In vitro studies demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity:

  • Antibacterial Studies : Compounds with similar structures have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups enhances their antibacterial potency .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/mL
9cPseudomonas aeruginosaSignificant inhibition observed

Neuropharmacological Applications

The potential neuropharmacological applications of this compound are noteworthy:

  • MAO Inhibition : Certain derivatives have been shown to inhibit monoamine oxidase (MAO), which is crucial for the treatment of mood disorders and neurodegenerative diseases like Parkinson’s .
  • Case Study : A study demonstrated that specific quinazoline derivatives exhibited high activity against both MAO-A and MAO-B isoforms, suggesting their potential use in treating depression and anxiety disorders .

Synthesis and Characterization

The synthesis of this compound involves complex organic reactions:

  • Synthetic Routes : Various synthetic methodologies have been explored to optimize yield and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for enhancing the efficacy of this compound:

  • Functional Group Influence : The presence of electron-withdrawing or electron-donating groups significantly affects biological activity. For example, introducing halogen atoms or methoxy groups can enhance anticancer activity .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth .

Comparison with Similar Compounds

Substituent Impact :

  • Halogenated groups (e.g., 3-chloro-4-fluorophenyl in ) enhance lipophilicity and target binding affinity, correlating with improved anticancer activity.
  • Methoxy groups (e.g., 2-methoxyphenyl in ) may improve metabolic stability and solubility compared to non-polar substituents like benzyl .

Key Reactivity :

  • The carboxamide group participates in hydrogen bonding with biological targets .
  • The azepine ring’s conformational flexibility may enhance binding to enzymes like kinases or PARP .

Biological Activity

N-(2-methoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural uniqueness and potential pharmacological properties. This article explores its biological activity, focusing on antibacterial effects, anticancer properties, and enzyme inhibition.

Chemical Structure and Properties

The compound features a quinazoline core fused with an azepine ring and includes a methoxyphenyl substituent and a carboxamide group. Its molecular formula is C21H20N3O3C_{21}H_{20}N_3O_3 with a molecular weight of 397.9 g/mol. The presence of these functional groups is crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazoline derivatives. For instance, compounds similar to this compound have shown significant activity against various Gram-positive bacteria, including drug-resistant strains like MRSA.

Table 1: Antibacterial Activity Against Gram-positive Bacteria

CompoundMIC (µg/mL)Target Bacteria
Compound 94-16S. aureus
Compound 121-4S. pneumoniae
N-(2-methoxyphenyl)-12-oxo...TBDTBD

Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth.

In a study evaluating several quinazoline analogs, it was found that modifications at specific positions significantly enhanced antibacterial activity. The presence of acidic functional groups was beneficial for activity against resistant strains .

Anticancer Properties

The compound's anticancer potential has also been investigated. Quinazoline derivatives are known for their ability to inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated efficacy against gastric cancer cells by inhibiting epithelial–mesenchymal transition markers and downregulating genes associated with cell motility.

Table 2: Anticancer Activity Against Various Cell Lines

CompoundIC50 (µM)Cell Line
Actinoquinazolinone (similar structure)5AGS (gastric cancer)
N-(2-methoxyphenyl)-12-oxo...TBDTBD

The anticancer activity is attributed to the ability of these compounds to interfere with critical signaling pathways involved in tumor progression .

Enzyme Inhibition

Quinazolines have been reported to exhibit inhibitory effects on various kinases and bromodomains. The selectivity and potency against these enzymes are crucial for developing targeted therapies in cancer treatment.

Table 3: Kinase Inhibition Profile

CompoundKinase TargetIC50 (µM)
Compound 17 (related structure)Various kinasesTBD
N-(2-methoxyphenyl)-12-oxo...TBDTBD

The ability of these compounds to selectively inhibit kinases suggests their potential as therapeutic agents in oncology .

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